molecular formula C13H16N2O3 B2681734 Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 921913-26-0

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No. B2681734
CAS RN: 921913-26-0
M. Wt: 248.282
InChI Key: OSFSYYLUTJBTAJ-UHFFFAOYSA-N
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Description

Compounds like “Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” belong to a class of organic compounds known as tetrahydroquinolines . These are polycyclic aromatic compounds containing a quinoline moiety (a benzene ring fused to a pyridine ring) that is hydrogenated at two or more ring positions .


Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” consists of a quinoline moiety that is hydrogenated at two or more ring positions .

Scientific Research Applications

Synthesis and Antileukemic Activity

The compound's derivatives have shown significant antileukemic activity. For instance, bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, synthesized through 1,3-dipolar cycloaddition reactions, were active in vivo against P388 lymphocytic leukemia, highlighting a promising avenue for cancer treatment research (Anderson et al., 1988).

Reactivity and Synthesis of Tetrahydroquinoline Derivatives

A study on the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline provided insights into the formation of different quinolones and tetrahydro-4-oxoquinoline derivatives, showcasing the versatility of this chemical structure in generating a wide range of compounds with potential pharmacological applications (Guillou et al., 1998).

Antibiotic Discovery

Research on Janibacter limosus led to the discovery of a new tetrahydroquinoline antibiotic, helquinoline, demonstrating significant biological activity against bacteria and fungi. This discovery opens up new pathways for antibiotic development, addressing the growing concern over antibiotic resistance (Asolkar et al., 2004).

Corrosion Inhibition

The compound's derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments, showing promising results. The study integrates electrochemical techniques, SEM, and theoretical simulations, offering a new perspective on protecting industrial materials against corrosion (Faydy et al., 2019).

Antibacterial Activities and Structure-Activity Relationships

A series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids showed greater antibacterial activity against Gram-positive organisms, highlighting the importance of structural modifications in enhancing the therapeutic potential of quinoline derivatives (Cooper et al., 1990).

properties

IUPAC Name

methyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-15-11-6-5-10(14-13(17)18-2)8-9(11)4-7-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFSYYLUTJBTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

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